molecular formula C23H19N3O3S B3494972 N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide

N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide

Cat. No.: B3494972
M. Wt: 417.5 g/mol
InChI Key: BRCZPTANPKOQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide” is a chemical compound with the linear formula C24H21N3O2S3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . This compound is related to a series of 1,3,4-thiadiazole derivatives that have been synthesized as sorafenib analogs .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a prevalent 5-membered heterocyclic system containing two nitrogen atoms and one sulfur atom . This heterocyclic core exists in numerous biologically active natural products and commercial drugs .

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available resources, it is related to a series of 1,3,4-thiadiazole derivatives that have shown significant anticancer activities . These compounds have been found to prevent the proliferation of tested cancer cells, induce apoptotic cell death, and block the cell cycle at the sub-G1 phase .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

N-[4-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-28-20-13-9-17(10-14-20)21(27)24-19-11-7-18(8-12-19)22-25-26-23(29-22)30-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCZPTANPKOQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.